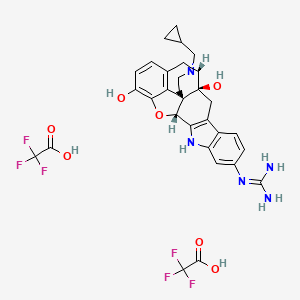

6'-Guanidinonaltrindole Ditrifluoroacetate

Description

Overview of Opioid Receptor Classes and Their Diverse Physiological Roles

Opioid receptors, a class of G protein-coupled receptors (GPCRs), are integral components of the nervous system, modulating a wide array of physiological processes. nih.govmdpi.com The three classical opioid receptor types are the mu (µ), delta (δ), and kappa (κ) receptors. nih.gov Each class is associated with distinct, though sometimes overlapping, physiological functions:

Mu-Opioid Receptor (MOR): Primarily mediates the analgesic effects of well-known opioids like morphine. wikipedia.org Activation of MORs is also linked to euphoria, respiratory depression, and physical dependence. nih.govwikipedia.org

Delta-Opioid Receptor (DOR): Plays a role in analgesia and may also be involved in mood regulation and cardiovascular function. nih.gov

Kappa-Opioid Receptor (KOR): Activation of KORs can produce analgesia, but also dysphoria (a state of unease or dissatisfaction), diuresis, and sedation. nih.govnih.gov

These receptors are the targets of both endogenous opioid peptides (like endorphins, enkephalins, and dynorphins) and exogenous opioid drugs. nih.gov

Evolution of Opioid Receptor Ligand Design and Selectivity

The quest for better opioid-based therapeutics has spurred a long history of ligand design and development. Early efforts focused on modifying the structure of morphine to separate its analgesic properties from its undesirable side effects. nih.govacs.org A significant advancement in this field was the development of receptor-selective ligands, molecules designed to preferentially bind to one opioid receptor type over others. nih.gov

This pursuit of selectivity has been a cornerstone of modern medicinal chemistry, aiming to create compounds that can target specific physiological effects with greater precision. acs.org The development of naltrindole (B39905), a highly selective delta-opioid receptor antagonist, was a landmark achievement in this area. wikipedia.org The creation of such selective tools has been instrumental in dissecting the specific roles of each opioid receptor class. nih.gov

Introduction to Functional Selectivity (Signaling Bias) in G Protein-Coupled Receptors (GPCRs)

The classical view of receptor activation has been refined by the concept of functional selectivity, or signaling bias. nih.govgoogle.com This principle posits that a single receptor can exist in multiple conformations, and different ligands can stabilize distinct conformations, leading to the activation of different intracellular signaling pathways. nih.govnih.gov

For GPCRs like the opioid receptors, the two major signaling cascades are the G protein-dependent pathway and the β-arrestin pathway. nih.govacs.org

G Protein Pathway: Typically associated with the primary therapeutic effects of a ligand, such as analgesia for opioids. acs.orgnih.gov

β-Arrestin Pathway: Often linked to receptor desensitization, internalization, and certain side effects. nih.govnih.gov

A "biased agonist" is a ligand that preferentially activates one of these pathways over the other. nih.gov This concept has profound implications for drug design, as it suggests the possibility of developing medications that trigger desired therapeutic effects (via G protein signaling) while minimizing adverse effects (mediated by β-arrestin). acs.orgnih.gov

Historical Context of Naltrindole Derivatives in Opioid Research

Naltrindole, synthesized as a non-peptide antagonist for the delta-opioid receptor, has been a foundational molecule in opioid research. wikipedia.org Its development was a key step in creating tools to study the delta receptor system in isolation. nih.gov Building upon this scaffold, researchers began to synthesize a variety of naltrindole derivatives to explore the structure-activity relationships of opioid ligands. nih.gov

Among these derivatives, the guanidinonaltrindoles have proven to be particularly interesting. The substitution of a guanidinium (B1211019) group at different positions on the indole (B1671886) ring of naltrindole dramatically alters its pharmacological profile. nih.gov For instance, the addition of a guanidino group at the 5'-position resulted in a KOR-selective antagonist known as 5'-GNTI. nih.gov In a striking example of structure-function relationships, moving this same group to the 6'-position transformed the molecule from a KOR antagonist to a KOR agonist, giving rise to 6'-Guanidinonaltrindole (6'-GNTI). nih.govnih.gov This compound was initially investigated for its potential selectivity for KOR-DOR heterodimers. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-8-yl]guanidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O3.2C2HF3O2/c28-25(29)30-15-4-5-16-17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,7-8-32(20)12-13-1-2-13)24(35-23)22(17)31-18(16)10-15;2*3-2(4,5)1(6)7/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30);2*(H,6,7)/t20-,24+,26+,27-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNPCNFQFSLIQZ-AWCPWCJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31F6N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Pharmacological Profile of 6 Guanidinonaltrindole Ditrifluoroacetate

Chemical Structure and Properties

The chemical name for 6'-GNTI is 6''-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5a-epoxy-3,14-dihydroxy-6,7-2',3'-indolomorphinan. Its molecular formula is C27H29N5O3. wikipedia.org The ditrifluoroacetate salt form is commonly used in research settings.

Mechanism of Action at the Kappa-Opioid Receptor

Research has revealed that 6'-GNTI is a potent partial agonist at the kappa-opioid receptor for the G protein activation pathway. nih.govnih.gov However, what makes it a molecule of significant interest is its profound signaling bias. nih.govnih.gov

6'-GNTI effectively stimulates G protein coupling to the KOR, initiating the signaling cascade associated with analgesia. nih.govnih.gov Studies have shown that it potently inhibits cAMP accumulation, a downstream effect of G protein activation. nih.gov In striatal neurons, 6'-GNTI has been demonstrated to activate the Akt signaling pathway, which is dependent on G protein signaling. nih.govnih.gov

In stark contrast to its activity at the G protein pathway, 6'-GNTI fails to recruit β-arrestin to the kappa-opioid receptor. nih.govnih.gov This is a critical feature, as β-arrestin recruitment is implicated in the dysphoric and other adverse effects of some KOR agonists. nih.govnih.gov Furthermore, 6'-GNTI can act as an antagonist at the β-arrestin pathway, blocking the recruitment induced by other, non-biased KOR agonists like U50,488 and ethylketocyclazocine (EKC). nih.govresearchgate.net This lack of β-arrestin engagement also means that 6'-GNTI does not induce receptor internalization, a process that is often β-arrestin dependent. nih.govresearchgate.net

Research Findings on Functional Selectivity

The functional selectivity of 6'-GNTI has been a subject of detailed investigation. In cellular assays, it demonstrates a clear bias towards G protein-mediated signaling over β-arrestin recruitment. nih.govnih.gov This has been confirmed in more complex neuronal systems as well. For example, while the standard KOR agonist U69,593 induces the phosphorylation of both ERK1/2 and Akt in striatal neurons, 6'-GNTI only activates the Akt pathway. nih.govnih.gov Further research has shown that KOR-mediated ERK1/2 phosphorylation in these neurons is dependent on β-arrestin2, while Akt activation is mediated by G proteins. nih.govnih.gov

This makes 6'-GNTI an invaluable research tool for dissecting the distinct consequences of G protein versus β-arrestin signaling at the KOR. nih.govresearchgate.net Its unique pharmacological profile allows scientists to isolate and study the physiological roles of the G protein pathway in the absence of confounding β-arrestin-mediated effects. nih.gov

Molecular Pharmacology of 6 Guanidinonaltrindole Ditrifluoroacetate

Receptor Binding and Affinity Profiling

The interaction of a ligand with its receptor is fundamentally characterized by its binding affinity, a measure of the strength of the interaction. This is typically quantified by the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.

While specific equilibrium dissociation constants (Ki) for 6'-Guanidinonaltrindole (6'-GNTI) from direct radioligand binding assays are not frequently reported in the primary literature, its high affinity for the kappa-opioid receptor (KOR) is inferred from its potent activity in functional assays. nih.govresearchgate.net Functional potency, measured as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in cell-based signaling assays, is directly influenced by binding affinity. Studies consistently report that 6'-GNTI activates KOR-mediated signaling pathways at low nanomolar concentrations, which is indicative of high-affinity receptor binding. nih.gov For instance, in assays measuring G protein activation, 6'-GNTI demonstrates a potency of 1.6 nM. nih.gov

6'-Guanidinonaltrindole is widely characterized as a selective ligand for the kappa-opioid receptor. nih.govumn.edu Its development involved a structural modification of naltrindole (B39905), a known delta-opioid receptor (DOR) antagonist, which shifted its selectivity profile to favor the KOR. mdpi.com Although detailed quantitative selectivity ratios derived from comparative Ki values at KOR, mu-opioid receptor (MOR), and DOR are not consistently available in the reviewed literature, its functional profile strongly supports KOR selectivity.

Research has challenged early suggestions that 6'-GNTI's effects are dependent on DOR-KOR heterodimers, demonstrating that the compound robustly activates KOR in cell lines expressing only the KOR, without the need for DOR co-expression. nih.gov This finding underscores that 6'-GNTI's primary mechanism of action is mediated through direct interaction with the KOR, for which it shows high functional potency, rather than requiring the presence of MOR or DOR. nih.gov

The duration of a drug's action is influenced not only by its pharmacokinetic properties but also by its receptor binding kinetics, specifically the dissociation rate constant (koff). This constant describes the rate at which a ligand unbinds from its receptor. A slow dissociation rate (low koff) leads to a long receptor residence time, which can result in prolonged pharmacological effects. universiteitleiden.nl

Specific quantitative data on the dissociation kinetics and receptor occupancy dynamics for 6'-GNTI are not extensively detailed in the reviewed scientific literature. However, some studies suggest that the prolonged effects observed with 6'-GNTI in certain models may be attributable to its unique signaling properties rather than an unusually slow dissociation rate. nih.gov Because 6'-GNTI does not promote receptor desensitization and internalization pathways that typically terminate signaling, the G protein-mediated signal may persist for a longer duration. nih.govnih.gov

Functional Selectivity and Signaling Bias at the Kappa Opioid Receptor

Functional selectivity, also known as biased agonism, describes the ability of a ligand to preferentially activate one of several signaling pathways coupled to a single receptor. nih.gov The kappa-opioid receptor, a G protein-coupled receptor (GPCR), classically signals through two primary pathways: the G protein pathway (Gαi/o) and the β-arrestin pathway. 6'-GNTI is a canonical example of a G protein-biased KOR agonist, potently activating G protein signaling while failing to engage the β-arrestin pathway. nih.govnih.gov

Activation of the KOR by an agonist typically leads to the coupling of inhibitory G proteins of the Gαi/o family. nih.govnih.gov This engagement inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

6'-GNTI has been identified as a potent, though partial, agonist for KOR-mediated G protein activation. nih.govnih.gov In functional assays, it robustly stimulates G protein coupling and effectively inhibits forskolin-stimulated cAMP accumulation. nih.gov Despite being a partial agonist with a lower maximal effect compared to full agonists like ethylketocyclazocine (EKC), 6'-GNTI displays high potency, acting in the low nanomolar range. nih.gov This potent engagement of the G protein pathway is considered responsible for its primary pharmacological effects. nih.gov

Table 1: Functional Potency and Efficacy of 6'-GNTI at the Kappa-Opioid Receptor (G Protein Pathways) Data from a study using HEK293T cells expressing the human KOR. Efficacy is relative to the full agonist EKC.

| Assay | Parameter | 6'-Guanidinonaltrindole (6'-GNTI) |

|---|---|---|

| G Protein Activation (BRET) | Potency (EC50) | 1.6 ± 1.3 nM |

| Efficacy (Emax) | 64 ± 6% | |

| cAMP Inhibition (CAMYEL) | Potency (IC50) | 1.1 ± 1.2 nM |

| Efficacy (Emax) | 69 ± 4% |

Following agonist-induced G protein activation, GPCRs are typically phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically uncouples the receptor from the G protein, leading to signal desensitization. nih.gov β-arrestin recruitment also initiates a separate wave of signaling and promotes receptor internalization. nih.gov

A defining characteristic of 6'-GNTI is its profound signaling bias away from the β-arrestin pathway. nih.govnih.gov Multiple studies have conclusively shown that 6'-GNTI does not induce the recruitment of β-arrestin2 to the KOR. nih.govresearchgate.net In fact, due to its inability to stabilize the receptor conformation required for β-arrestin binding, 6'-GNTI acts as a functional antagonist for this pathway. nih.gov It can effectively block the recruitment of β-arrestin and subsequent KOR internalization induced by non-biased KOR agonists. nih.govnih.gov This extreme G protein bias is central to its unique pharmacological profile. nih.gov

Quantification of Signaling Bias Factors

6'-Guanidinonaltrindole (6'-GNTI) is recognized as an extremely G protein-biased agonist for the κ-opioid receptor (KOR). nih.govnih.govwikipedia.org This bias indicates that it preferentially activates G protein-mediated signaling pathways over β-arrestin recruitment. wikipedia.orgnih.gov While a precise numerical bias factor is not always calculated in the literature, the quantification of its activity in distinct signaling assays demonstrates a profound functional selectivity.

In studies using Bioluminescence Resonance Energy Transfer (BRET) assays to measure G protein activation, 6'-GNTI acts as a potent partial agonist. nih.gov For instance, in HEK293T cells co-expressing the human KOR (hKOR) and a GαₒB-based BRET sensor, 6'-GNTI demonstrated significant, dose-dependent G protein activation. nih.gov Conversely, in assays designed to measure β-arrestin recruitment to the receptor, 6'-GNTI shows virtually no agonistic activity. nih.gov In fact, it acts as an antagonist, inhibiting the arrestin recruitment induced by non-biased KOR agonists like ethylketocyclazocine (EKC). nih.govnih.gov

The extreme nature of this bias is a defining characteristic of 6'-GNTI, making it a valuable pharmacological tool for differentiating G protein-dependent and arrestin-dependent signaling pathways. nih.govresearchgate.net This functional selectivity suggests that 6'-GNTI may elicit the therapeutic effects of KOR activation, such as analgesia, while avoiding the adverse effects associated with β-arrestin signaling, like dysphoria and tolerance. nih.govwikipedia.orgresearchgate.net

Table 1: Signaling Profile of 6'-GNTI at the κ-Opioid Receptor

| Signaling Pathway | Agonist Effect of 6'-GNTI | Antagonist Effect of 6'-GNTI | Reference |

|---|---|---|---|

| G Protein Activation | Potent Partial Agonist | - | nih.govwikipedia.org |

| β-Arrestin2 Recruitment | No significant effect | Potent Antagonist (blocks agonist-induced recruitment) | nih.govwikipedia.orgresearchgate.net |

| cAMP Inhibition | Potent Agonist | - | nih.govnih.gov |

Mechanistic Discrepancies between G Protein and Arrestin Pathways

The functional selectivity of 6'-GNTI stems from its ability to induce a specific conformational state in the KOR that is conducive to G protein coupling but not to the recruitment of β-arrestin. nih.govwikipedia.org The binding of 6'-GNTI to the KOR triggers the canonical G protein signaling cascade, which involves the dissociation of the Gα and Gβγ subunits of the heterotrimeric G protein. nih.gov This leads to downstream effects such as the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. nih.govnih.govnih.gov

In stark contrast, 6'-GNTI fails to promote the recruitment of β-arrestin2 to the KOR. nih.govnih.gov Even the co-expression of G protein-coupled receptor kinases (GRKs), which typically enhance arrestin recruitment, does not enable 6'-GNTI to trigger this interaction. nih.govresearchgate.netresearchgate.net This lack of arrestin recruitment has significant functional consequences, as β-arrestins are key players in receptor desensitization and internalization. nih.govndl.gov.in By failing to engage the arrestin pathway, 6'-GNTI also fails to induce significant receptor internalization, a process robustly stimulated by unbiased KOR agonists like U50,488 and EKC. nih.gov

Molecular dynamics simulations suggest that the distinct actions of biased agonists like 6'-GNTI and antagonists are rooted in the specific conformational changes they induce in the receptor's transmembrane (TM) helices. researchgate.netnih.gov For 6'-GNTI, its interaction with residues such as E297(6.58) and I294(6.55) is thought to be crucial for inducing a rotation in TM6, a hallmark of GPCR activation, which favors G protein engagement while precluding a conformation that would be recognized by β-arrestin. nih.govresearchgate.net

Downstream Signaling Cascade Modulation

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (e.g., ERK1/2)

The effect of 6'-GNTI on the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), is complex and appears to be cell-type dependent. researchgate.netnih.gov In some cellular systems, such as CHO-KOR cells, 6'-GNTI can act as a full agonist in activating ERK1/2. researchgate.net

However, in primary striatal neurons, a more physiologically relevant context, 6'-GNTI does not induce ERK1/2 phosphorylation. nih.govnih.gov In these neurons, the standard KOR agonist U69,593 stimulates ERK1/2 activation in a manner that is dependent on β-arrestin2. researchgate.netnih.gov Since 6'-GNTI does not recruit β-arrestin2, its inability to activate ERK1/2 in this system is consistent with its signaling bias. nih.govnih.gov This highlights a clear bifurcation in KOR signaling, where ERK1/2 activation in neurons is downstream of the β-arrestin pathway, which 6'-GNTI does not engage. researchgate.netnih.gov In peripheral sensory neurons, 6'-GNTI was found to activate ERK1/2 with an efficacy similar to other KOR and delta-opioid receptor (DOR) agonists. nih.gov

Akt Kinase Pathway Activation

In contrast to its effects on ERK1/2, 6'-GNTI consistently activates the Akt kinase pathway in multiple cell types. researchgate.netnih.govmedchemexpress.com In both CHO-KOR cells and primary striatal neurons, 6'-GNTI induces the phosphorylation of Akt. nih.govnih.gov Research indicates that this activation of the Akt pathway is dependent on G protein signaling. researchgate.netnih.gov This finding further solidifies the G protein-biased profile of 6'-GNTI, demonstrating that it can selectively engage specific downstream G protein-dependent pathways while bypassing others linked to β-arrestin. nih.govnih.gov

Table 2: 6'-GNTI-Mediated Downstream Signaling in Different Cell Types

| Cell Type | ERK1/2 Activation | Akt Activation | Reference |

|---|---|---|---|

| CHO-KOR Cells | Full Agonist | Agonist | researchgate.netnih.gov |

| Primary Striatal Neurons | No Activation | Agonist | nih.govnih.gov |

Pertussis Toxin Sensitivity of Signaling Events

Pertussis toxin (PTX) is a crucial tool for investigating the involvement of Gi/o types of G proteins, as it catalyzes their ADP-ribosylation, thereby uncoupling them from their receptors. nih.govrndsystems.com In CHO-KOR cells, the activation of ERK1/2 by 6'-GNTI was found to be sensitive to pertussis toxin, indicating that this signaling event is mediated through Gi/o proteins in this cell line. nih.gov

Interestingly, studies in peripheral sensory neurons revealed a different profile. nih.gov While the ERK activation by the KOR agonist U50,488 was mediated by Gi-proteins, the activation induced by 6'-GNTI was found to be insensitive to pertussis toxin in these specific neurons. nih.gov This suggests that in some neuronal contexts, 6'-GNTI may activate ERK through a Gi/o-independent mechanism, potentially involving other G protein subtypes or Gβγ subunits. nih.gov The activation of the Akt pathway by 6'-GNTI is generally considered to be G protein-dependent and therefore sensitive to PTX, consistent with its classification as a Gi/o-coupled receptor pathway. researchgate.netnih.gov

Receptor Regulation and Trafficking

Receptor regulation, including desensitization and internalization (trafficking), is a critical mechanism for modulating signal duration and intensity. youtube.com For many G protein-coupled receptors, these processes are heavily dependent on β-arrestin recruitment. nih.govndl.gov.inyoutube.com

Consistent with its failure to recruit β-arrestin, 6'-GNTI does not induce significant internalization of the κ-opioid receptor. nih.govresearchgate.net While unbiased agonists like U50,488 and EKC cause robust receptor internalization, cells treated with 6'-GNTI show surface receptor levels that are not significantly different from vehicle-treated cells. nih.govresearchgate.net Moreover, 6'-GNTI acts as a functional antagonist of receptor internalization, blocking the trafficking induced by other KOR agonists. nih.govnih.gov This lack of internalization means that pretreatment with 6'-GNTI does not lead to a loss of cAMP signaling (desensitization), a phenomenon observed with agonists that do cause receptor internalization. nih.gov This property may contribute to a more stable and prolonged therapeutic effect in vivo. wikipedia.org

Kappa Opioid Receptor Internalization Dynamics

6'-Guanidinonaltrindole (6'-GNTI) demonstrates unique behavior regarding the internalization of the kappa opioid receptor (KOR). Unlike conventional KOR agonists, 6'-GNTI is unable to induce receptor internalization on its own. researchgate.net This characteristic is a direct consequence of its nature as a G protein-biased agonist, which potently activates G protein signaling pathways without significantly recruiting β-arrestin. researchgate.netnih.govwikipedia.org

Research has firmly established that the process of KOR internalization is dependent on β-arrestin recruitment. nih.govresearchgate.net Standard agonists, such as U69,593 and U50,488, promote the recruitment of β-arrestin to the activated receptor, which then facilitates the endocytosis of the receptor from the cell surface. researchgate.netnih.gov In stark contrast, 6'-GNTI fails to promote this interaction. nih.govnih.gov

Furthermore, 6'-GNTI not only fails to induce internalization but also acts as a functional antagonist against the internalization promoted by other non-biased agonists. nih.govresearchgate.netnih.gov When co-administered with an agonist like ethylketocyclazocine (EKC), 6'-GNTI can inhibit the receptor internalization that EKC would typically cause. nih.gov This highlights its distinct modulatory role at the KOR, stabilizing a receptor conformation that is active in terms of G protein signaling but incompetent for arrestin-mediated endocytosis.

Table 1: Comparative Effect of KOR Agonists on Receptor Internalization

| Compound | Agonist Type | β-Arrestin2 Recruitment | KOR Internalization Induction | Antagonism of Agonist-Induced Internalization |

| 6'-Guanidinonaltrindole (6'-GNTI) | G Protein-Biased Agonist | Weak to negligible researchgate.netnih.gov | No researchgate.net | Yes nih.govnih.gov |

| U69,593 / U50,488 | Unbiased Agonist | Yes nih.gov | Yes researchgate.netnih.gov | No |

| Ethylketocyclazocine (EKC) | Unbiased Agonist | Yes nih.gov | Yes nih.gov | No |

Desensitization Mechanisms Associated with 6'-GNTI

Receptor desensitization is a process whereby a receptor's response to a ligand is diminished following prolonged or repeated exposure. For G protein-coupled receptors like the KOR, this typically involves receptor phosphorylation and subsequent β-arrestin binding, which uncouples the receptor from its G protein. mdpi.comfrontiersin.org Given that 6'-GNTI does not effectively recruit β-arrestin, the desensitization mechanisms associated with it are fundamentally different from those of unbiased agonists. nih.govresearchgate.net

The tolerance observed with chronic use of typical KOR agonists has been linked to their ability to induce arrestin-dependent phosphorylation, desensitization, and internalization of the receptor. nih.govnih.gov Because 6'-GNTI bypasses the β-arrestin pathway, it is hypothesized to produce significantly less receptor desensitization. nih.gov This lack of arrestin-mediated desensitization could permit persistent G protein activation, potentially leading to enhanced rather than diminished efficacy over time. nih.gov This property is a key feature of its functional selectivity. researchgate.netnih.gov

The functional selectivity of 6'-GNTI is evident in its downstream signaling. For instance, in striatal neurons, the unbiased agonist U69,593 activates both Akt and ERK1/2 signaling pathways. nih.govnih.gov The activation of ERK1/2 is dependent on β-arrestin2, while Akt activation proceeds via G protein signaling. nih.gov 6'-GNTI, in the same system, selectively activates the G protein-dependent Akt pathway without stimulating the β-arrestin2-dependent ERK1/2 pathway, further illustrating its biased signaling profile that avoids typical desensitization routes. nih.govnih.gov

Table 2: Signaling Profile of 6'-GNTI Related to Desensitization

| Feature | 6'-Guanidinonaltrindole (6'-GNTI) | Unbiased KOR Agonists (e.g., U69,593) |

| G Protein Activation | Potent Partial Agonist nih.govresearchgate.net | Full Agonist |

| β-Arrestin Recruitment | Negligible / Antagonist nih.govnih.gov | Agonist nih.gov |

| Receptor Desensitization | Minimal / Low nih.gov | Significant nih.govnih.gov |

| Downstream Signaling (Striatal Neurons) | Activates Akt pathway only nih.govfrontiersin.org | Activates both Akt and ERK1/2 pathways nih.gov |

In Vitro Cellular Models for Functional Assessment

The functional properties of 6'-Guanidinonaltrindole Ditrifluoroacetate are extensively studied using various in vitro cellular models. These systems provide a controlled environment to dissect the compound's molecular interactions and downstream signaling effects.

Use in Transfected Cell Lines (e.g., HEK293, CHO Cells)

Transfected cell lines, such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells, are instrumental in characterizing the interaction of 6'-GNTI with specific opioid receptors. nih.govresearchgate.netresearchgate.net These cells are genetically engineered to express high levels of a particular receptor, such as the kappa-opioid receptor (KOR), allowing for precise measurement of ligand-induced responses.

In HEK-293T cells co-transfected with human KOR (hKOR) and various signaling components, 6'-GNTI has been identified as a potent partial agonist for G protein activation. nih.gov Specifically, studies have utilized Bioluminescence Resonance Energy Transfer (BRET) assays to quantify its effects. For instance, in cells expressing hKOR-RLuc8 (Renilla luciferase 8) and G protein subunits, 6'-GNTI stimulates G protein activation. nih.gov In contrast, it demonstrates a striking bias by failing to recruit β-arrestin2, a protein involved in receptor desensitization and internalization. nih.govnih.gov In fact, 6'-GNTI acts as an antagonist to the recruitment of β-arrestin induced by other KOR agonists like U69,593. researchgate.netresearchgate.net

CHO cells stably expressing the KOR have also been employed to investigate the functional selectivity of 6'-GNTI. researchgate.net Flow cytometry experiments in these cells have shown that while other agonists induce robust receptor internalization, 6'-GNTI does not cause significant KOR internalization and can even inhibit the internalization triggered by other agonists. nih.gov This highlights its unique profile as a G protein-biased agonist.

| Cell Line | Receptor Expressed | Assay Type | Key Finding for 6'-GNTI |

| HEK293T | Human Kappa-Opioid Receptor (hKOR) | BRET (G protein activation) | Potent partial agonist for G protein activation. nih.gov |

| HEK293T | Human Kappa-Opioid Receptor (hKOR) | BRET (β-arrestin2 recruitment) | Fails to recruit β-arrestin2; acts as an antagonist to recruitment by other agonists. nih.gov |

| CHO | Human Kappa-Opioid Receptor (hKOR) | Flow Cytometry (Receptor Internalization) | Does not induce significant KOR internalization and inhibits internalization by other agonists. researchgate.net |

Investigations in Native Systems (e.g., Smooth Muscle Preparations, Neuronal Cultures)

Beyond transfected cell lines, the actions of 6'-GNTI have been explored in more physiologically relevant native systems. These include smooth muscle preparations and primary neuronal cultures, which provide insights into the compound's effects in an endogenous setting. nih.govresearchgate.net

In striatal neuronal cultures, the functional selectivity of 6'-GNTI observed in cell lines is preserved. nih.gov While the standard KOR agonist U69,593 induces the phosphorylation of both ERK1/2 and Akt, 6'-GNTI selectively activates the Akt pathway without affecting ERK1/2 phosphorylation. nih.govresearchgate.net This is a crucial finding, as it demonstrates that in a native neuronal environment, KOR-mediated ERK1/2 phosphorylation is dependent on β-arrestin2, whereas Akt activation is linked to G protein signaling. nih.govresearchgate.net This selective signaling cascade underscores the G protein bias of 6'-GNTI in a more complex cellular milieu.

Neuronal Specificity and Regional Effects

The effects of this compound exhibit neuronal specificity and can vary depending on the brain region.

Actions in Striatal Neurons

Studies in Other Brain Regions

The κ-opioid receptors are widely distributed throughout the brain, including regions associated with pain perception, mood, and addiction. nih.govmusc.edu While detailed studies on the specific actions of 6'-GNTI in every brain region are not exhaustively documented in the provided context, the known distribution of KORs suggests potential for broad effects. For instance, the prelimbic prefrontal cortex, which is involved in decision-making and behavioral control, is another area where opioids can disrupt normal function. musc.edu The nucleus accumbens, which receives input from the prelimbic cortex, is also a critical area for the rewarding and addictive properties of drugs. musc.edu The unique signaling profile of 6'-GNTI, particularly its lack of β-arrestin recruitment, makes it a valuable tool for investigating the specific roles of G protein-mediated KOR signaling in these and other brain regions. nih.gov

| Brain Region | Key Cellular Action of 6'-GNTI | Downstream Signaling Pathway |

| Striatum | Selective activation of KOR | G protein-dependent Akt pathway activation; no β-arrestin2-dependent ERK1/2 phosphorylation. nih.govresearchgate.net |

| Other Brain Regions (Inferred) | Modulation of neuronal function via KOR | Primarily G protein-mediated signaling, with implications for pain, mood, and addiction circuits. nih.gov |

Opioid Receptor Heterodimerization and Allosteric Modulation

The complexity of opioid receptor signaling is further enhanced by the phenomena of receptor heterodimerization and allosteric modulation.

Opioid receptors, including the KOR, can form heterodimers, which are complexes of two different receptor units. frontiersin.orgnih.gov These heterodimers can exhibit pharmacological properties that are distinct from their individual receptor components. frontiersin.orgnih.gov While 6'-GNTI was initially proposed as a ligand selective for a delta-opioid receptor (DOR)-KOR heteromer, subsequent research has predominantly focused on its G protein-biased agonism at the KOR. nih.gov The potential for 6'-GNTI to differentially affect KOR homodimers versus heterodimers with other opioid or non-opioid receptors remains an area for further investigation.

Agonistic Activity at κ/δ-Opioid Heterodimers

6'-Guanidinonaltrindole (6'-GNTI) exhibits unique agonistic properties at heterodimers of the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR), also known as DOP-KOP heteromers. nih.gov Initially, 6'-GNTI was proposed to be a selective ligand for these DOR-KOR heteromers. nih.gov Subsequent research has clarified its role, demonstrating that while it can act as a potent partial agonist at KOR alone, its signaling signature at the κ/δ-opioid heterodimer is distinct from that of individual KOR or DOR agonists. nih.govnih.gov

In primary cultures of peripheral sensory neurons, which endogenously express these heterodimers, 6'-GNTI was shown to inhibit prostaglandin (B15479496) E2 (PGE2)-stimulated cyclic AMP (cAMP) accumulation with an efficacy similar to that of the selective KOR agonist U-50,488 and the selective DOR agonist [D-Pen2,5]-enkephalin (DPDPE). nih.gov This indicates its ability to effectively engage the G protein-mediated signaling pathway of the heteromer. nih.gov

A key distinguishing feature of 6'-GNTI's agonism at the κ/δ-opioid heterodimer is its activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. nih.gov While both the KOR agonist U-50,488 and the DOR agonist DPDPE also activate ERK1/2, the underlying mechanism for 6'-GNTI and DPDPE is pertussis toxin-insensitive, suggesting a G-protein-independent mechanism. nih.gov In contrast, ERK activation by the KOR-selective agonist was mediated by G-proteins. nih.gov This differential activation mechanism highlights the unique signaling cascade initiated by 6'-GNTI at the heterodimer.

Furthermore, studies have challenged the notion that 6'-GNTI is exclusively selective for the DOR-KOR heteromer, as it demonstrates robust activation of G protein signaling and inhibition of cAMP in cells expressing only the KOR. nih.gov However, its distinct signaling and regulatory profile in cells and tissues co-expressing both receptors strongly supports its significant and unique activity at these heterodimeric complexes. nih.gov

Functional Role in Receptor Oligomerization in Living Organisms

The functional consequence of 6'-Guanidinonaltrindole's (6'-GNTI) interaction with κ/δ-opioid receptor oligomers (heterodimers) is evident in its distinct signaling and regulatory profile in vivo. nih.gov Receptor heteromers often exhibit pharmacological and functional properties that are different from their constituent monomeric receptors, and 6'-GNTI's actions exemplify this principle. nih.gov

A significant functional role of 6'-GNTI at these oligomers is the promotion of sustained signaling without rapid desensitization. nih.gov In peripheral sensory neurons, brief pretreatment with either a selective delta-opioid receptor (DOR) agonist (DPDPE) or a selective kappa-opioid receptor (KOR) agonist (U-50,488) led to a loss of cAMP signaling, indicating receptor desensitization. nih.gov In stark contrast, no desensitization of cAMP signaling was observed after pretreatment with 6'-GNTI. nih.gov This suggests that the oligomerization of KOR and DOR, when activated by 6'-GNTI, leads to a more stable and prolonged signaling response.

In vivo studies on thermal nociception further underscore this unique functional role. nih.gov Following intraplantar injection, 6'-GNTI, DPDPE, and U-50,488 all produced antinociceptive effects. nih.gov However, after the induction of an inflammatory state with carrageenan, the antinociceptive responses to the selective DOR and KOR agonists were transient. nih.gov In contrast, the responsiveness to 6'-GNTI remained for a prolonged period. nih.gov This sustained effect in a pathological state highlights a key functional advantage of activating the heterodimer with a ligand like 6'-GNTI.

The table below summarizes the differential effects observed in living organisms, illustrating the unique functional outcomes of receptor oligomerization.

| Feature | 6'-GNTI (at κ/δ-heterodimer) | DPDPE (at δ-receptor) | U-50,488 (at κ-receptor) |

| cAMP Signaling Desensitization | No desensitization observed. nih.gov | Rapid loss of signaling. nih.gov | Rapid loss of signaling. nih.gov |

| In Vivo Antinociception (Post-Carrageenan) | Prolonged response. nih.gov | Transient response. nih.gov | Transient response. nih.gov |

Interprotomer Communication in Heteromeric Receptor Complexes

The distinct signaling profile of 6'-Guanidinonaltrindole (6'-GNTI) at κ/δ-opioid heterodimers is a direct result of interprotomer communication, where the interaction of the ligand with the receptor complex elicits a signaling cascade that is different from the sum of the individual protomer (receptor unit) signals. nih.gov This communication is evident in the unique downstream pathways activated by 6'-GNTI.

One of the clearest examples of this interprotomer communication is the mechanism of extracellular signal-regulated kinase 1/2 (ERK1/2) activation. nih.gov In peripheral sensory neurons expressing the κ/δ-heterodimer, 6'-GNTI-mediated ERK activation is insensitive to pertussis toxin, indicating a G-protein-independent pathway. nih.gov This is similar to the signaling observed with the delta-opioid receptor (DOR)-selective agonist DPDPE, but contrasts sharply with the G-protein-dependent ERK activation by the kappa-opioid receptor (KOR)-selective agonist U-50,488. nih.gov This suggests that when 6'-GNTI binds to the heterodimer, the DOR protomer's signaling characteristics for ERK activation become dominant, or a novel pathway independent of the canonical signaling of either protomer is engaged.

Furthermore, the regulation of the receptor complex itself appears to be a product of interprotomer communication. The lack of desensitization of cAMP signaling with 6'-GNTI pretreatment, a feature not seen with selective agonists for either protomer, points to a unique regulatory mechanism inherent to the heterodimer when bound to 6'-GNTI. nih.gov Additionally, the response to metabolites that typically induce desensitization, such as 12- and 15-hydroxyeicosatetraenoic acid (HETEs), differs. nih.gov Pretreatment with these metabolites abolished the responses to U-50,488 and DPDPE, but had no effect on the responses mediated by 6'-GNTI. nih.gov This implies that the communication between the protomers in the 6'-GNTI-bound state alters the receptor complex's susceptibility to certain forms of regulation.

The table below details the signaling differences that arise from interprotomer communication within the κ/δ-heterodimer upon activation by 6'-GNTI compared to selective agonists.

| Signaling Pathway | 6'-GNTI (at κ/δ-heterodimer) | DPDPE (at δ-receptor) | U-50,488 (at κ-receptor) |

| ERK1/2 Activation Mechanism | Pertussis Toxin-Insensitive (G-protein independent). nih.gov | Pertussis Toxin-Insensitive (G-protein independent). nih.gov | Pertussis Toxin-Sensitive (G-protein dependent). nih.gov |

| Effect of 12/15-HETE Pretreatment | No effect on response. nih.gov | Abolished response. nih.gov | Abolished response. nih.gov |

Summary and Future Directions

6'-Guanidinonaltrindole Ditrifluoroacetate is a unique and highly valuable molecule in the field of opioid pharmacology. Its potent, G protein-biased agonism at the kappa-opioid receptor, coupled with its inability to recruit β-arrestin, has provided researchers with an unprecedented tool to explore the intricacies of opioid receptor signaling. The study of 6'-GNTI has not only advanced our fundamental understanding of functional selectivity but also holds promise for the rational design of a new generation of opioid therapeutics with improved safety profiles. Future research will likely continue to utilize 6'-GNTI and similar biased ligands to further unravel the complexities of GPCR signaling and to guide the development of more targeted and effective medicines.

Preclinical Research Applications and Methodologies of 6 Guanidinonaltrindole Ditrifluoroacetate

In Vitro Functional Assays

In vitro assays are fundamental to characterizing the molecular pharmacology of compounds like 6'-GNTI. These controlled, cell-based systems allow for precise measurement of a ligand's ability to engage specific receptor-proximal signaling events, such as G protein activation and β-arrestin recruitment.

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology used to monitor protein-protein interactions in real-time in living cells. frontiersin.org To assess G protein activation by 6'-GNTI, researchers employ a BRET-based assay where the human KOR (hKOR) is co-expressed in cells, such as HEK293T, with a G protein biosensor. nih.gov This sensor consists of a Gα subunit (e.g., GαoB) fused to a Renilla luciferase variant (RLuc8) and a Gγ subunit (e.g., γ2) fused to a fluorescent acceptor like mVenus. nih.gov In the inactive state, the Gα-RLuc8 and mVenus-Gγ are in close proximity within the G protein heterotrimer. Upon receptor activation by an agonist, a conformational change and/or dissociation of the Gαβγ complex occurs, increasing the distance between the BRET donor (RLuc8) and acceptor (mVenus), thus leading to a measurable change in the BRET signal. nih.gov

Studies using this methodology have demonstrated that 6'-GNTI is a potent partial agonist for G protein activation at the KOR. nih.govresearchgate.net It robustly activates G protein signaling with a potency comparable to or greater than the standard KOR agonist U50,488. nih.gov However, its maximal effect (Emax) is lower than that of full agonists like ethylketocyclazocine (EKC), confirming its partial agonist nature in this pathway. nih.gov

Table 1: G Protein Activation at KOR Measured by BRET Assay Data sourced from studies in HEK293T cells expressing hKOR and a G protein BRET sensor. nih.gov

| Compound | Potency (EC50, nM) | Efficacy (Emax, % of EKC) |

| 6'-GNTI | 1.6 ± 1.3 | 64 ± 6 |

| EKC | 2.5 ± 1.6 | 100 |

| U50,488 | 43 ± 24 | ~100 |

To quantify β-arrestin recruitment, a key step in receptor desensitization and an alternative signaling cascade, enzyme complementation assays are frequently utilized. nih.govresearchgate.net The DiscoveRx PathHunter® assay is a prominent example. nih.gov In this system, the KOR is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive portion of the same enzyme (Enzyme Acceptor). Upon agonist-induced receptor phosphorylation, β-arrestin is recruited to the KOR, forcing the complementation of the two enzyme fragments. This restores enzyme activity, which then acts on a substrate to produce a chemiluminescent signal that can be quantified. discoverx.com

Using this approach, research has consistently shown that 6'-GNTI is exceptionally biased against the β-arrestin pathway. nih.govnih.gov In contrast to standard KOR agonists like U69,593, which robustly recruit β-arrestin to the KOR, 6'-GNTI induces very weak or no β-arrestin2 recruitment. nih.gov Furthermore, it acts as a functional antagonist, blocking the β-arrestin recruitment induced by other non-biased agonists. nih.govresearchgate.net This failure to engage the β-arrestin machinery is a defining characteristic of 6'-GNTI's functional selectivity. researchgate.net

Downstream signaling from both G protein and β-arrestin pathways often involves the activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, and other kinases like Akt. nih.govwikipedia.org Immunocytochemistry-based assays are used to measure the phosphorylation, and thus activation, of these kinases within cells following receptor stimulation. nih.gov This technique involves treating cells (e.g., CHO-KOR cells or primary neurons) with the compound of interest, followed by fixation and permeabilization. Specific primary antibodies that recognize the phosphorylated form of the target kinase (e.g., phospho-ERK1/2) are then applied, followed by a fluorescently labeled secondary antibody. The resulting fluorescence intensity, which correlates with the level of kinase activation, can be quantified using microscopy and image analysis. nih.gov

Studies using this method have revealed pathway-specific kinase activation. In CHO cells expressing the KOR, both the standard agonist U69,593 and 6'-GNTI robustly induce ERK1/2 phosphorylation, suggesting this occurs via a G protein-dependent mechanism in this cell type. nih.gov However, in the more physiologically relevant context of striatal neurons, a key difference emerges: U69,593 activates both ERK1/2 and Akt, whereas 6'-GNTI only activates the Akt pathway. nih.govnih.gov Further investigation using pharmacological tools and knockout mice demonstrated that in these neurons, KOR-mediated ERK1/2 phosphorylation is dependent on β-arrestin2, while Akt activation is mediated by G proteins. nih.govcapes.gov.br The inability of 6'-GNTI to activate ERK1/2 in neurons provides a clear functional readout of its β-arrestin bias in an endogenous system. nih.gov

The canonical signaling pathway for the KOR, which couples to Gi/o proteins, is the inhibition of adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgrevvity.com The measurement of cAMP levels is a classic and robust method for quantifying Gi/o-coupled receptor activity. nih.gov Modern approaches often use BRET-based sensors for this purpose, such as the CAMYEL (cAMP sensor using YFP-Epac-RLuc) sensor. nih.govresearchgate.net In this assay, cells expressing the KOR are pre-treated with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels. nih.govrevvity.com Upon addition of a Gi/o-activating agonist, adenylyl cyclase is inhibited, cAMP levels drop, and a corresponding change in the BRET signal from the CAMYEL sensor is recorded. nih.gov

Consistent with its potent G protein activation, 6'-GNTI effectively inhibits forskolin-stimulated cAMP accumulation. nih.govresearchgate.net The potency and efficacy of 6'-GNTI in this assay are comparable to its activity in the direct G protein activation BRET assay, confirming its robust engagement of the canonical Gi/o signaling pathway. nih.gov

Table 2: Inhibition of Forskolin-Stimulated cAMP Accumulation at KOR Data sourced from studies in HEK293T cells expressing hKOR and a BRET-based CAMYEL sensor. researchgate.net

| Compound | Potency (IC50, nM) | Efficacy (Emax, % of EKC) |

| 6'-GNTI | 1.1 ± 1.2 | 69 ± 4 |

| EKC | 1.4 ± 1.1 | ~100 |

| U50,488 | 38 ± 30 | ~100 |

In Vivo Behavioral Models for Mechanistic Dissection

While in vitro assays are crucial for defining molecular mechanisms, in vivo models are essential for understanding the physiological and behavioral consequences of a compound's specific signaling profile.

Rodent behavioral models are widely used to explore the effects of KOR ligands. mdpi.com The unique G protein bias of 6'-GNTI makes it a valuable tool to test the hypothesis that G protein signaling mediates the therapeutic effects of KOR agonists, while β-arrestin signaling mediates the adverse effects. nih.govnih.gov

For instance, in a rat model of thermal allodynia, 6'-GNTI was shown to produce a prolonged antinociceptive (pain-relieving) response. nih.gov Studies in mice have also been informative. While KOR antagonists can cause itching-like behaviors, it was found that 6'-GNTI also induces scratching; however, this effect was determined to be off-target as it persisted in KOR knockout mice. researchgate.net Critically, in behavioral models that assess the aversive, dysphoric properties of KOR agonists, such as conditioned place aversion (CPA), 6'-GNTI does not induce CPA, unlike unbiased agonists such as U50,488H. nih.gov This finding in a living animal model strongly supports the hypothesis that the G protein-biased signaling profile of 6'-GNTI separates the potential therapeutic actions of KOR activation from the negative side effects attributed to the β-arrestin pathway. nih.govnih.gov

Assessment of Antinociceptive Responses

6'-Guanidinonaltrindole (6'-GNTI) has been evaluated in various preclinical models to determine its antinociceptive, or pain-relieving, properties. Research has shown that 6'-GNTI produces a prolonged antinociceptive response in rat behavioral models of thermal allodynia. nih.govresearchgate.net In fact, its effect was reported to be more robust than that of the selective KOR agonist U50,488. nih.gov The analgesic properties of KOR agonists like 6'-GNTI are generally attributed to their ability to activate G proteins in the Gi/o family. nih.gov

Methodologies used to assess these responses include the radiant heat tail-flick assay and the warm-water tail-withdrawal test. nih.govfrontiersin.org In a radiant heat tail-flick assay conducted on delta-opioid receptor (DOR) knock-out mice, 6'-GNTI demonstrated only a minor decrease in potency, indicating its antinociceptive effects are mediated primarily through the kappa-opioid receptor (KOR) rather than DOR. nih.gov The antinociceptive response is typically quantified as the percentage of the Maximum Possible Effect (%MPE), calculated from the latency of the animal to withdraw from the noxious stimulus. frontiersin.org

Table 1: Comparative Antinociceptive and Receptor Activity Profile

| Compound | Antinociceptive Effect | Primary Receptor Target | G-Protein Activation | β-Arrestin Recruitment |

|---|---|---|---|---|

| 6'-GNTI | Potent and prolonged analgesia in thermal allodynia models. nih.govresearchgate.net | KOR nih.gov | Potent partial agonist. nih.govresearchgate.net | No significant recruitment; acts as an antagonist. nih.govresearchgate.netnih.gov |

| U50,488 | Antinociceptive response observed, but less robust than 6'-GNTI. nih.gov | KOR nih.gov | Full agonist. nih.gov | Robustly recruits β-arrestin. nih.gov |

| Nalfurafine | Approved as an antipruritic drug with analgesic potential. mdpi.com | KOR mdpi.com | G-protein-biased agonist. researchgate.net | Not specified. |

| Salvinorin A | Induces conditioned place aversion (CPA) in mice. researchgate.netresearchgate.net | KOR researchgate.net | Full agonist. researchgate.net | Induces CPA in both wild-type and β-arrestin2 KO mice. researchgate.netresearchgate.net |

Role in Forebrain-Dependent Associative Tasks (e.g., Whisker-Trace Eyeblink Conditioning)

Currently, published research does not specifically detail the role of 6'-Guanidinonaltrindole in forebrain-dependent associative tasks such as whisker-trace eyeblink conditioning.

Trace eyeblink conditioning (TEBC) is a form of associative learning used to study synaptic plasticity. nih.gov In a typical TEBC paradigm, a conditioned stimulus (like a tone or whisker stimulation) is presented and followed by a stimulus-free "trace" interval, after which an unconditioned stimulus (like a mild air puff to the eye) is delivered, causing an eyeblink. nih.gov Over repeated pairings, the subject learns to associate the conditioned stimulus with the unconditioned stimulus, eventually producing a conditioned eyeblink response before the air puff occurs. nih.gov This type of learning is dependent on the forebrain and cerebellum, and changes in synaptic markers like synaptophysin in the cerebellar interpositus nucleus are used as indicators of the underlying synaptic plasticity. nih.gov While this methodology is established for studying associative learning, its application to investigate the specific effects of 6'-GNTI has not been reported.

Investigation of Specific Biological Systems

Influence on Opioid Receptor Types in Inflammation Models

The kappa-opioid receptor (KOR) is widely expressed in peripheral nerves, the spinal cord, and brain regions involved in pain modulation. nih.gov As such, peripherally restricted KOR agonists have been a focus for development to target KORs on somatic and visceral afferent nerves for the potential relief of inflammatory and neuropathic chronic pain. nih.gov The analgesic effects of KOR agonists stem from their activation of G protein inhibitory pathways. nih.gov

While direct studies of 6'-GNTI in specific inflammation models are not extensively detailed in the available literature, its characterization as a potent, G-protein biased KOR agonist with strong antinociceptive effects aligns with the therapeutic strategy of targeting KORs for pain conditions, which can include those with an inflammatory component. nih.govnih.gov Its mechanism, which favors G-protein signaling over the β-arrestin pathway, is considered promising for achieving analgesia without the adverse effects associated with β-arrestin recruitment. nih.govresearchgate.net

Applications in Enzyme Inhibition Studies (e.g., Akt Kinase Activities)

6'-GNTI serves as a valuable tool for dissecting distinct intracellular signaling pathways, particularly in studies of enzyme activation and inhibition. Research in striatal neurons has shown that 6'-GNTI displays significant functional selectivity. nih.gov While the standard KOR agonist U69,593 induces the phosphorylation of both ERK1/2 and Akt, 6'-GNTI selectively activates only the Akt pathway. nih.gov This finding highlights its utility in isolating and studying the G-protein-dependent Akt signaling cascade, as KOR-mediated Akt activation is dependent on G-protein signaling, whereas ERK1/2 phosphorylation requires β-arrestin2. nih.gov

Furthermore, 6'-GNTI has been shown to potently inhibit the forskolin-stimulated accumulation of cyclic AMP (cAMP), a process mediated by the enzyme adenylyl cyclase. nih.govresearchgate.net This demonstrates its function as a potent partial agonist for the G-protein activation pathway. nih.gov

Table 2: Differential Enzyme Pathway Activation in Striatal Neurons

| Compound | Akt Pathway Activation | ERK1/2 Pathway Activation | Signaling Pathway Dependence |

|---|---|---|---|

| 6'-GNTI | Activates Akt phosphorylation. nih.gov | Does not activate ERK1/2 phosphorylation. nih.gov | G-protein dependent. nih.gov |

| U69,593 | Activates Akt phosphorylation. nih.gov | Activates ERK1/2 phosphorylation. nih.gov | G-protein and β-arrestin2 dependent. nih.gov |

Advanced Methodological Approaches in GPCR Research

Utilization with Gene Knockout Models (e.g., Beta-Arrestin2 Knockout Mice)

The unique signaling profile of 6'-GNTI has been effectively clarified through the use of gene knockout mouse models. These models allow researchers to determine the necessity of specific proteins for a drug's mechanism of action.

To confirm that the primary therapeutic effects of 6'-GNTI are mediated by the kappa-opioid receptor (KOR), studies were conducted in delta-opioid receptor (DOR) knockout mice. The results showed only a minor change in the antinociceptive potency of 6'-GNTI, substantiating that it acts principally through KOR. nih.gov

Table 3: List of Mentioned Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| 6'-Guanidinonaltrindole Ditrifluoroacetate | 6'-GNTI |

| 5'-Guanidinonaltrindole (B10772374) | 5'-GNTI |

| U50,488 | U50488 |

| U69,593 | U69593 |

| Nalfurafine | |

| Salvinorin A | |

| Norbinaltorphimine | nor-BNI |

| JDTic |

Comparative Pharmacological Analyses of 6 Guanidinonaltrindole Ditrifluoroacetate

Comparison with Non-Biased Kappa Opioid Receptor Agonists

The defining characteristic of 6'-Guanidinonaltrindole is its functional selectivity, or biased agonism. Unlike traditional KOR agonists that activate multiple intracellular signaling cascades, 6'-GNTI preferentially activates G protein-mediated pathways while avoiding others. This section compares 6'-GNTI to the well-characterized, non-biased KOR agonist U50488 (also known as U69,593).

Research indicates that 6'-GNTI is a potent partial agonist for G protein activation at the KOR. In assays measuring G protein activation, 6'-GNTI demonstrates high potency, comparable to or even greater than that of U50488. For instance, in a Bioluminescence Resonance Energy Transfer (BRET) assay measuring G protein activation, 6'-GNTI showed a potency (EC₅₀) of 1.6 ± 1.3 nM. nih.gov In studies assessing the inhibition of cAMP, 6'-GNTI had an IC₅₀ of 1.1 ± 1.2 nM, while U50488 had an IC₅₀ of 38 ± 30 nM. nih.gov

However, its efficacy as a G protein agonist is partial compared to full agonists like U50488. The maximum effect (Eₘₐₓ) of 6'-GNTI for G protein activation was found to be approximately 64-69% of that produced by reference full agonists. nih.gov Similarly, in assays measuring the phosphorylation of the ERK1/2 kinase, 6'-GNTI was more potent than U50488 but displayed slightly less efficacy. nih.gov

Table 1: Comparative Potency and Efficacy of 6'-GNTI and U50488

This interactive table summarizes the potency (EC₅₀/IC₅₀) and efficacy (Eₘₐₓ) of 6'-Guanidinonaltrindole (6'-GNTI) and the non-biased agonist U50488 in various KOR-mediated signaling assays.

| Compound | Assay | Potency (nM) | Efficacy (Eₘₐₓ) | Source |

| 6'-GNTI | G Protein Activation (BRET) | 1.6 | 64% (relative to EKC) | nih.gov |

| U50488 | G Protein Activation (BRET) | 43 | Full Agonist | nih.gov |

| 6'-GNTI | cAMP Inhibition | 1.1 | 69% (relative to EKC) | nih.gov |

| U50488 | cAMP Inhibition | 38 | Full Agonist | nih.gov |

| 6'-GNTI | ERK1/2 Phosphorylation | EC₅₀: 0.17 nM | 84% (relative to U69,593) | nih.gov |

| U50488 | ERK1/2 Phosphorylation | EC₅₀: 3.1 nM | 100% (Full Agonist) | nih.gov |

The most significant distinction between 6'-GNTI and U50488 lies in their differential effects on KOR-mediated signaling pathways. As a G protein-coupled receptor (GPCR), KOR activation initiates signals through both G protein-dependent and β-arrestin-dependent pathways. researchgate.net

The non-biased agonist U50488 activates both of these cascades. arizona.educapes.gov.br In striatal neurons, U50488 induces the phosphorylation of both Akt (a downstream effector of G protein signaling) and ERK1/2 (a kinase activated following β-arrestin recruitment). arizona.educapes.gov.br

In stark contrast, 6'-GNTI exhibits extreme G protein bias. researchgate.net It potently activates the G protein pathway, leading to the phosphorylation of Akt, but does not significantly recruit β-arrestin2. arizona.eduresearchgate.net Consequently, 6'-GNTI does not induce ERK1/2 phosphorylation in striatal neurons, a pathway shown to be dependent on β-arrestin2 in this context. arizona.educapes.gov.br This functional selectivity means 6'-GNTI can dissect these two major signaling arms, activating one while leaving the other dormant. researchgate.net

Table 2: Differential Signaling Pathway Activation

This table illustrates the distinct signaling footprints of 6'-Guanidinonaltrindole (6'-GNTI) and U50488 at the kappa opioid receptor.

| Signaling Pathway | Downstream Effector | 6'-GNTI Activity | U50488 Activity | Source |

| G Protein Pathway | Akt Phosphorylation | Agonist | Agonist | arizona.educapes.gov.br |

| β-Arrestin Pathway | β-Arrestin2 Recruitment | No significant recruitment | Agonist | nih.gov |

| β-Arrestin Pathway | ERK1/2 Phosphorylation (in striatal neurons) | No significant activation | Agonist | arizona.educapes.gov.br |

| β-Arrestin Pathway | Receptor Internalization | No significant internalization | Agonist | researchgate.net |

Comparison with Kappa Opioid Receptor Antagonists

While 6'-GNTI acts as a G protein agonist, its lack of activity at the β-arrestin pathway gives it a unique profile that includes antagonistic properties. This section compares 6'-GNTI to traditional KOR antagonists.

Norbinaltorphimine (nor-BNI) is a prototypic and highly selective KOR antagonist, widely used as a research tool to block KOR function non-selectively across all its signaling pathways. wikipedia.org It is characterized by its slow onset and exceptionally long duration of action. wikipedia.org

6'-GNTI's antagonistic properties are functionally distinct from the complete blockade produced by nor-BNI. While nor-BNI fully antagonizes KOR signaling, 6'-GNTI's antagonism is directed specifically at the β-arrestin pathway. nih.gov In assays measuring the ability to block U69,593-induced β-arrestin recruitment, both nor-BNI and 5'-GNTI can fully antagonize this effect. nih.gov In contrast, 6'-GNTI only partially inhibits this interaction, demonstrating a weaker antagonistic action at this specific pathway compared to the full antagonists. nih.gov This highlights that while nor-BNI is a general-purpose KOR antagonist, 6'-GNTI is a functionally selective ligand that combines agonism at one pathway with antagonism at another.

A key feature of 6'-GNTI's pharmacology is its ability to function as an antagonist for the β-arrestin pathway. researchgate.net While it does not recruit β-arrestin on its own, it actively blocks the recruitment induced by non-biased agonists like U50488. nih.govresearchgate.net

Studies have shown that pretreatment with 6'-GNTI can inhibit the β-arrestin recruitment and subsequent KOR internalization that is robustly induced by agonists such as U50488 and ethylketocyclazocine (EKC). nih.govresearchgate.net This antagonistic action is a direct consequence of its inability to stabilize the receptor conformation required for β-arrestin interaction, thereby preventing other agonists from doing so. This makes 6'-GNTI a valuable tool for isolating the physiological and behavioral consequences of the G protein pathway, while simultaneously blocking the effects of the β-arrestin pathway. researchgate.net

The distinction between the isomers 6'-Guanidinonaltrindole (6'-GNTI) and 5'-Guanidinonaltrindole (B10772374) (5'-GNTI) is critical and underscores the structural sensitivity of KOR ligand function. Unlike the biased agonist profile of 6'-GNTI, 5'-GNTI is a potent and highly selective KOR antagonist. nih.gov

Pharmacological studies classify 5'-GNTI as a neutral antagonist, possessing greater potency and selectivity than even the standard antagonist, nor-BNI. nih.gov Functionally, 5'-GNTI behaves as a pure antagonist across KOR signaling pathways. For example, where 6'-GNTI induces ERK1/2 phosphorylation (in certain cell lines), 5'-GNTI has no effect. nih.gov Furthermore, 5'-GNTI fully and potently antagonizes U69,593-mediated β-arrestin recruitment, whereas 6'-GNTI is only a partial inhibitor of this effect. nih.gov The simple positional change of the guanidino group on the indole (B1671886) ring—from the 5' position to the 6' position—dramatically shifts the compound's activity from a potent, non-selective antagonist to a potent, G protein-biased agonist.

Table 3: Compound Names

Distinction from Delta Opioid Receptor Ligands

Selectivity Profile Against Delta Opioid Receptors

6'-Guanidinonaltrindole (6'-GNTI), the active component of 6'-Guanidinonaltrindole Ditrifluoroacetate, demonstrates a high degree of selectivity for the kappa-opioid receptor (KOR) over the delta-opioid receptor (DOR). This selectivity is a critical aspect of its pharmacological profile. Research has shown that the introduction of a guanidinium (B1211019) group at the 5'-position of the naltrindole (B39905) scaffold, a structure initially associated with DOR antagonism, dramatically shifts its affinity towards the KOR. nih.gov

Studies have quantified this selectivity, revealing that 5'-guanidinonaltrindole (GNTI) possesses a KOR antagonist potency (Ke) of 0.04 nM and exhibits selectivity ratios greater than 500-fold for the KOR compared to other opioid receptors. nih.gov This pronounced selectivity is attributed to the interaction of the guanidinium group with a specific, non-conserved amino acid residue, glutamic acid (Glu297), within the sixth transmembrane domain of the KOR. nih.gov Corresponding positions in the mu-opioid receptor (MOR) and DOR present unfavorable interactions, thus forming the molecular basis for GNTI's high KOR selectivity. nih.gov

| Parameter | Value | Receptor | Reference |

| Antagonist Potency (Ke) | 0.04 nM | Kappa-Opioid Receptor | nih.gov |

| Selectivity Ratio | >500 | Kappa vs. Other Opioid Receptors | nih.gov |

Role of Delta Opioid Receptor Interactions in Functional Effects

Despite its profound selectivity for the kappa-opioid receptor, the functional effects of 6'-GNTI are not entirely devoid of influence from delta-opioid receptor interactions, particularly in systems where receptor heteromers are present. 6'-GNTI was initially investigated as a potential ligand for DOR-KOR heteromers. nih.gov

In peripheral sensory neurons, a comparative study of 6'-GNTI, the DOR-selective agonist [D-Pen2,5]-enkephalin (DPDPE), and the KOR-selective agonist U50,488 revealed intriguing functional distinctions. nih.gov All three compounds were found to inhibit prostaglandin (B15479496) E2-stimulated cyclic AMP (cAMP) accumulation and activate extracellular signal-regulated kinase 1/2 (ERK). nih.gov However, the signaling pathways they employed diverged. While ERK activation by the KOR agonist U50,488 was mediated by Gi-proteins, the activation by both DPDPE and 6'-GNTI was found to be Gi-protein independent (pertussis toxin insensitive). nih.gov

This finding suggests that in certain cellular contexts, particularly where DOR and KOR are co-expressed and may form heteromers, 6'-GNTI can elicit signaling events that are more akin to those initiated by DOR agonists. nih.gov This unique signaling signature underscores the complexity of its pharmacology, where its functional effects may be shaped by interactions with both KOR homomers and DOR-KOR heteromers. nih.govfrontiersin.org Furthermore, studies have shown that 6'-GNTI is a G protein-biased KOR agonist that does not recruit β-arrestin, a characteristic that distinguishes it from many other KOR agonists and contributes to its unique functional profile. nih.govnih.gov

| Agonist | Effect on cAMP Accumulation | Effect on ERK Activation | G-protein Dependence of ERK Activation | Reference |

| 6'-Guanidinonaltrindole (6'-GNTI) | Inhibition | Activation | Independent | nih.gov |

| [D-Pen2,5]-enkephalin (DPDPE) | Inhibition | Activation | Independent | nih.gov |

| U50,488 | Inhibition | Activation | Dependent | nih.gov |

Comparative Analysis with Other Biased Ligands

Assessment of Diverse Chemical Scaffolds Exhibiting Bias

The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, has led to the exploration of diverse chemical structures beyond traditional opioids. mdpi.comnih.gov 6'-Guanidinonaltrindole represents one such scaffold, but several others have been identified, each with unique structural features and biased signaling profiles.

TRV-130 (Oliceridine) is a G protein-biased agonist at the mu-opioid receptor (MOR). frontiersin.org It emerged from high-throughput screening and possesses a complex, non-morphinan scaffold. frontiersin.orgugent.be Its structure is characterized by a (3-methoxythiophen-2-yl)methylamine core. nih.gov TRV-130 demonstrates a moderate bias towards the G protein pathway over β-arrestin recruitment. frontiersin.org

PZM21 was discovered through a structure-based virtual screening of millions of compounds and is structurally distinct from both morphine and other opioid ligands. nih.govnih.gov It is a potent G protein activator with minimal β-arrestin-2 recruitment at the MOR. nih.gov Its identification highlights the power of computational methods in discovering novel chemical scaffolds for biased ligands. nih.gov While PZM21 shows high affinity for the MOR, it also has measurable affinity for the DOR and KOR. nih.gov

Herkinorin (B1673126) , derived from the natural product Salvinorin A, is notable for being a non-nitrogenous opioid receptor ligand. nih.govnih.gov Initially identified as a KOR agonist, herkinorin and its analogs have been shown to be G protein-biased agonists at the MOR. nih.gov Its discovery challenged the long-held belief that a nitrogen atom was essential for opioid receptor binding and opened up a new chemical space for the design of biased agonists. nih.gov

| Compound | Chemical Scaffold Class | Primary Receptor Target | Bias Profile | Key Structural Feature | Reference |

| 6'-Guanidinonaltrindole (6'-GNTI) | Indolomorphinan | Kappa-Opioid Receptor | G protein-biased | Guanidinium group on an indole scaffold | nih.govnih.gov |

| TRV-130 (Oliceridine) | Spirocyclic amine | Mu-Opioid Receptor | G protein-biased | Thiophene and spiro-decan core | frontiersin.orgnih.gov |

| PZM21 | Novel heterocyclic | Mu-Opioid Receptor | G protein-biased | Structurally unrelated to classical opioids | nih.govnih.gov |

| Herkinorin | Diterpene (Salvinorin A analog) | Mu-Opioid Receptor | G protein-biased | Non-nitrogenous furan-containing structure | nih.govnih.gov |

Broader Implications for Opioid Receptor Research and Gpcr Pharmacology

Advancing the Understanding of Kappa Opioid Receptor Biology

6'-GNTI has been pivotal in deconstructing the intricate signaling mechanisms of the kappa opioid receptor (KOR), a key target in the development of treatments for pain, addiction, and mood disorders.

The kappa opioid receptor, like many GPCRs, does not operate as a simple on-off switch. Instead, it is capable of activating multiple intracellular signaling cascades. The use of 6'-GNTI has been crucial in demonstrating the complexity and divergence of these pathways. researchgate.net Research has revealed that KOR activation can independently lead to G protein-dependent signaling and β-arrestin-mediated events. nih.govresearchgate.net

Studies using 6'-GNTI have shown that it is a potent partial agonist for G protein activation at the KOR. nih.govresearchgate.net For instance, in cellular assays, 6'-GNTI effectively stimulates G protein coupling and downstream effectors like the Akt pathway. researchgate.netnih.gov However, it is notably weak at recruiting β-arrestin2. researchgate.net This contrasts sharply with standard KOR agonists, such as U69,593, which robustly activate both G protein and β-arrestin pathways. nih.govnih.gov In striatal neurons, this divergence is clearly illustrated: U69,593 induces the phosphorylation of both ERK1/2 and Akt, whereas 6'-GNTI only activates the Akt pathway. nih.govnih.gov This selective action provides definitive evidence that KOR signaling is not a monolithic process but a branching series of pathways that can be selectively engaged by different ligands. Furthermore, 6'-GNTI has been shown to block hippocampal paroxysmal discharges, an effect mediated by the KOR, highlighting its utility in studying the receptor's role in neuronal excitability. nih.gov

The phenomenon of biased agonism, exemplified by 6'-GNTI, strongly implies that GPCRs can adopt multiple active conformational states, with each conformation preferentially coupling to a specific set of intracellular signaling partners. nih.gov The ability of 6'-GNTI to potently activate G protein pathways while simultaneously failing to recruit β-arrestin suggests that it stabilizes a receptor conformation distinct from that induced by unbiased agonists. nih.govnih.gov

While traditional models focused on a single active state, the actions of 6'-GNTI support a more dynamic model of receptor activation. This compound effectively functions as an antagonist for the β-arrestin pathway, capable of blocking β-arrestin recruitment and subsequent receptor internalization induced by other KOR agonists. nih.govresearchgate.netnih.gov This dual functionality—acting as an agonist for one pathway and an antagonist for another—provides compelling evidence that ligand binding dictates the specific conformational state of the receptor, which in turn determines the downstream signaling output. This concept is fundamental to understanding how different ligands acting on the same receptor can produce varied physiological effects.

Contributions to the Concept of Functional Selectivity in GPCRs

Functional selectivity, or biased agonism, is a paradigm-shifting concept in pharmacology, suggesting that ligands can be developed to selectively activate desired signaling pathways while avoiding those that cause adverse effects. drugtargetreview.com 6'-GNTI has served as a quintessential example of this principle in action.

The distinct signaling profile of 6'-GNTI provides a clear and robust validation of ligand-dependent signal bifurcation at a GPCR. researchgate.net The term refers to the ability of a receptor to diverge signals down separate intracellular pathways based on the specific ligand it binds. nih.govresearchgate.net In studies comparing 6'-GNTI with traditional KOR agonists, the bifurcation between G protein-mediated and β-arrestin-mediated signaling is unambiguous. nih.gov For example, 6'-GNTI's capacity to activate G proteins without engaging β-arrestin stands in stark contrast to agonists like ethylketocyclazocine (EKC) and U50,488, which recruit both. nih.gov This has been demonstrated in various assays, including direct measurements of G protein activation, cAMP inhibition, and β-arrestin recruitment. nih.gov The initial development of 6'-GNTI as a KOR-selective compound from the scaffold of a delta-opioid receptor antagonist further underscores the subtle molecular changes that can dramatically alter a ligand's signaling bias. nih.gov

The extreme G protein bias of 6'-GNTI has established it as an invaluable pharmacological tool for creating a framework to dissect G protein-dependent versus β-arrestin-dependent pathways. researchgate.netnih.govresearchgate.net By comparing the cellular and physiological effects of 6'-GNTI with those of unbiased KOR agonists, researchers can confidently attribute specific outcomes to either the G protein or the β-arrestin signaling arm. researchgate.netdrugtargetreview.com

A prime example is the investigation of downstream kinase activation. Studies in striatal neurons using 6'-GNTI, the unbiased agonist U69,593, and β-arrestin2 knockout mice have elegantly demonstrated that KOR-mediated activation of Akt is dependent on G protein signaling (sensitive to pertussis toxin), whereas the activation of ERK1/2 is dependent on β-arrestin2. nih.govnih.gov This provides a clear experimental model for separating these two major signaling cascades, a task that was previously challenging. This framework is critical for developing future therapeutics that can selectively target one pathway to maximize therapeutic benefit and minimize side effects. nih.govdrugtargetreview.com

Utility as a Research Tool for Dissecting Signaling Pathways

Beyond its conceptual importance, 6'-GNTI's primary value lies in its practical application as a research tool. Its unique pharmacological profile allows for the precise dissection of KOR signaling pathways both in vitro and in vivo. researchgate.net Researchers can use 6'-GNTI to selectively activate KOR-G protein signaling and observe the resulting physiological or behavioral effects, thereby isolating them from β-arrestin-mediated phenomena. nih.govnih.gov This has been instrumental in proposing that the therapeutic effects of KOR agonists (e.g., analgesia) might be separable from their undesirable side effects like dysphoria, which have been linked to the β-arrestin pathway. nih.govnih.gov The ability to pharmacologically separate these effects in vivo provides a powerful proof of principle for the development of safer and more effective GPCR-targeted drugs. nih.gov

Data Tables

Table 1: Comparative Signaling Profile of KOR Ligands This table summarizes the functional activity of 6'-GNTI in comparison to other standard KOR ligands at different signaling pathways.

| Ligand | G Protein Activation | β-Arrestin2 Recruitment | Receptor Internalization | Downstream Kinase Activation (Striatal Neurons) |